molecular formula C9H9BrF2 B1343356 2-(3-Bromopropyl)-1,3-difluorobenzene CAS No. 401939-94-4

2-(3-Bromopropyl)-1,3-difluorobenzene

Cat. No. B1343356
M. Wt: 235.07 g/mol
InChI Key: LVIQDVWDGUSTIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves reactions like elimination or substitution . For instance, elimination reactions often occur under similar conditions to substitution reactions, which means that we will have to learn how to think about how these reactions compete with each other . One simple method for alkyne synthesis is by double elimination from a dihaloalkane .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on various factors . For instance, elimination reactions often accompany substitution reactions . In each case, we’re forming a new C–C π bond, and breaking two single bonds to carbon .

Scientific Research Applications

Organometallic Chemistry

In the realm of organometallic chemistry, 2-(3-Bromopropyl)-1,3-difluorobenzene and its derivatives have been utilized in exploring the regioflexibility of substitution reactions. For example, the study by Schlosser and Heiss (2003) demonstrates the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, highlighting the precision in functional group manipulation enabled by modern organometallic methods (Schlosser & Heiss, 2003). This work underscores the chemical flexibility and utility of difluorobenzene derivatives in synthesizing complex organic structures.

Biodegradation of Difluorobenzenes

Research on the biodegradation of difluorobenzenes, compounds commonly used in the synthesis of pharmaceutical and agricultural chemicals, involves the degradation of these compounds by microbial strains. Moreira et al. (2009) found that the microbial strain Labrys portucalensis could degrade 1,3-difluorobenzene as a sole carbon and energy source, indicating the potential for bioremediation strategies to address pollution from such organofluorine compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Organic Synthesis Techniques

The synthesis of complex organic molecules often requires regioselective and efficient methodologies. The work by Diemer, Leroux, and Colobert (2011) on 1,2-dibromobenzenes showcases the value of such dibromobenzenes as precursors in organic transformations, especially in reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011). This research exemplifies the synthetic utility of halogenated benzene derivatives in constructing diverse organic frameworks.

Safety And Hazards

The safety and hazards associated with such compounds can vary . For instance, some compounds can be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

properties

IUPAC Name

2-(3-bromopropyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIQDVWDGUSTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634557
Record name 2-(3-Bromopropyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropyl)-1,3-difluorobenzene

CAS RN

401939-94-4
Record name 2-(3-Bromopropyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.86 g (39.8 mmol) of 3-(2,6-difluorophenyl)propan-1-ol (Example 1.2.4) is dissolved in 50 ml toluene and 19.1 g (92.0 mmol) of thionyl bromide is added. The mixture is refluxed for 3 hours, the solvent is eliminated and excess thionyl bromide is eliminated. Then the residue is purified by flash chromatography (cyclohexane). Yield: 6.98 g.
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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